BenchChemオンラインストアへようこそ!

2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenylacetamide

molecular weight optimization mass spectrometry detection fragment-based drug discovery

2-((6-(Indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenylacetamide (CAS 898440-47-6) is a fully synthetic, drug-like small molecule (C₂₂H₂₀N₂O₄, MW 376.41 g/mol) comprising a 4H-pyran-4-one core substituted at position 6 with an indolin-1-ylmethyl group and bearing an N-phenylacetamide side chain at position 3. The compound originates from the InterBioScreen (IBS) screening library of functionalized heterocycles and is catalogued as a research-grade compound for high-throughput and target-based screening programs.

Molecular Formula C22H20N2O4
Molecular Weight 376.412
CAS No. 898440-47-6
Cat. No. B2677638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenylacetamide
CAS898440-47-6
Molecular FormulaC22H20N2O4
Molecular Weight376.412
Structural Identifiers
SMILESC1CN(C2=CC=CC=C21)CC3=CC(=O)C(=CO3)OCC(=O)NC4=CC=CC=C4
InChIInChI=1S/C22H20N2O4/c25-20-12-18(13-24-11-10-16-6-4-5-9-19(16)24)27-14-21(20)28-15-22(26)23-17-7-2-1-3-8-17/h1-9,12,14H,10-11,13,15H2,(H,23,26)
InChIKeyLKUKFUWLZFDOTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((6-(Indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenylacetamide CAS 898440-47-6: Compound Identity and Screening Provenance


2-((6-(Indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenylacetamide (CAS 898440-47-6) is a fully synthetic, drug-like small molecule (C₂₂H₂₀N₂O₄, MW 376.41 g/mol) comprising a 4H-pyran-4-one core substituted at position 6 with an indolin-1-ylmethyl group and bearing an N-phenylacetamide side chain at position 3 . The compound originates from the InterBioScreen (IBS) screening library of functionalized heterocycles and is catalogued as a research-grade compound for high-throughput and target-based screening programs . It belongs to a chemotype at the intersection of tyrosine kinase inhibitor (CA 2733153) and aldosterone synthase/aromatase inhibitor (US 2009/0264420) patent landscapes, making it a relevant chemical probe for kinase, nuclear receptor, and cardiovascular target families .

Why Substituting 2-((6-(Indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenylacetamide with a Close Analog Risks Invalidating Biological Results


Although this compound belongs to a well-precedented class of 4-oxo-4H-pyran-3-yloxy acetamides that share a conserved indoline-pyranone scaffold, the N-phenyl moiety is not a passive spectator — it directly influences molecular recognition, physicochemical properties, and polypharmacology. Close analogs such as the N-(4-methoxyphenyl) variant (CAS 898417-30-6, MW 406.4) and the 2-methylindoline variant (CAS 898416-87-0, MW 390.44) exhibit distinct calculated partition coefficients (cLogP ranging from ~2.5 to ~3.5) that alter membrane permeability, solubility, and off-target binding profiles, as evidenced by differential bioassay fingerprints in published high-throughput screening data . Generic substitution therefore cannot preserve the specific activity signature required for reproducible SAR campaigns, chemoproteomic profiling, or target deconvolution studies.

Quantitative Differentiation Evidence for 2-((6-(Indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenylacetamide (CAS 898440-47-6)


Molecular Weight Advantage Over the 2-Methylindoline Analog for MS-Based Detection and Fragment-Based Screening

The target compound's molecular weight of 376.41 g/mol is 14.03 g/mol lower than that of the 2-methylindoline analog (CAS 898416-87-0, MW 390.44 g/mol) . This reduction places the target compound below the 400 Da threshold commonly used for fragment-like libraries, enhancing its suitability for fragment-based screening (FBS) campaigns where lower molecular complexity is preferred. The unsubstituted indoline also eliminates a chiral center present in the 2-methyl analog, simplifying analytical characterization by NMR and chiral HPLC.

molecular weight optimization mass spectrometry detection fragment-based drug discovery

Reduced Lipophilicity Compared to the 4-Methoxyphenyl Analog Minimizes Off-Target Binding Risk

The target compound (C₂₂H₂₀N₂O₄) lacks the 4-methoxy substituent found in the N-(4-methoxyphenyl) analog (CAS 898417-30-6, C₂₃H₂₂N₂O₅). Based on the Shake-Flask/PALLAS-predicted cLogP values for the conserved core scaffold, the absence of the methoxy group is estimated to reduce logP by approximately 0.6–0.8 units, yielding a predicted cLogP of ~2.5–2.8 versus ~3.1–3.4 for the methoxy analog . Lower lipophilicity correlates with reduced binding to hydrophobic protein patches and cytochrome P450 enzymes, which in turn decreases the likelihood of promiscuous inhibition artifacts in biochemical assays.

lipophilicity off-target risk drug-likeness

Unsubstituted Phenylacetamide Warhead Provides a Clean, Unbiased Probe for Kinase and Nuclear Receptor Panels

The N-phenylacetamide terminus of the target compound is entirely unsubstituted, unlike the N-(3-trifluoromethyl)phenyl variant or the N-(5-chloro-2-methoxyphenyl) variant that carry electron-withdrawing or sterically demanding groups. In the context of tyrosine kinase inhibitor patent CA 2733153 and aldosterone synthase/aromatase inhibitor patent US 2009/0264420, compounds containing the indoline-pyranone core with unsubstituted phenylacetamides consistently served as the reference scaffolds against which substituted analogs were benchmarked for selectivity . The absence of substituent effects allows researchers to attribute any observed activity exclusively to the core pharmacophore, establishing it as the cleanest probe for initial target identification and selectivity profiling.

kinase profiling nuclear receptor chemical probe SAR

Favorable Hydrogen Bond Donor/Acceptor Profile for Blood-Brain Barrier Penetration Screening

The target compound contains 2 hydrogen bond donors (the N-H of the phenylacetamide) and 4 hydrogen bond acceptors (two oxygens of the ester/pyranone, one nitrogen of the indoline, and the carbonyl oxygen), yielding a total H-bond count of 6. This is well below the commonly cited CNS multiparameter optimization (MPO) threshold of ≤8 total H-bonds for favorable BBB penetration . In contrast, the 4-methoxyphenyl analog (CAS 898417-30-6) adds an additional hydrogen bond acceptor via the methoxy oxygen, increasing the total H-bond count to 7, and the piperazine-containing analogs introduce additional nitrogen atoms that further increase H-bond donor/acceptor counts beyond the CNS-favorable range .

CNS drug discovery blood-brain barrier hydrogen bonding permeability

Optimal Use Cases for Procuring 2-((6-(Indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenylacetamide (CAS 898440-47-6)


Anchor Compound for Kinase Selectivity Panel SAR

Given its unsubstituted N-phenylacetamide terminus and the patent landscape connecting the indoline-pyranone core to kinase inhibition (CA 2733153), this compound serves as the ideal anchor point for structure-activity relationship (SAR) studies. Researchers can procure it as a baseline reference to systematically introduce substituents on the phenyl ring and quantify selectivity shifts across kinase panels, enabling rational optimization of potency-selectivity trade-offs .

Fragment-Based Screening Library Component for Lead Discovery

With a molecular weight of 376.41 g/mol, this compound conforms to the Rule of Three for fragment-like properties and is unencumbered by chiral complexity. It is optimally positioned for inclusion in fragment-based screening (FBS) libraries targeting kinases, nuclear receptors, or protein-protein interaction interfaces, where its low MW and balanced physicochemical profile maximize hit identification rates .

Computational Chemistry and Molecular Docking Benchmarking

The compound's intermediate lipophilicity (predicted cLogP ~2.5–2.8) and favorable H-bond donor/acceptor count make it a well-behaved test case for validating molecular docking scoring functions, free energy perturbation (FEP) calculations, and machine-learning-based affinity prediction models. Its availability from InterBioScreen as a stock compound ensures rapid procurement for computational chemistry groups requiring experimental validation of in silico predictions .

Negative Control for Off-Target Pharmacology Studies

Because it lacks the electron-withdrawing substituents found in analogs reported to enhance ACAT or aromatase inhibition, this unsubstituted variant can be deployed as a negative control in cellular assays to distinguish on-target pharmacology from scaffold-driven non-specific effects, a critical quality control step for chemoproteomic target deconvolution experiments .

Quote Request

Request a Quote for 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.